molecular formula C20H19ClN2O5S2 B2718360 N1-(4-chlorophenethyl)-N2-(2-(furan-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)oxalamide CAS No. 896316-70-4

N1-(4-chlorophenethyl)-N2-(2-(furan-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)oxalamide

Cat. No. B2718360
CAS RN: 896316-70-4
M. Wt: 466.95
InChI Key: XVIAEJASGVSZRF-UHFFFAOYSA-N
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Description

N1-(4-chlorophenethyl)-N2-(2-(furan-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)oxalamide is a useful research compound. Its molecular formula is C20H19ClN2O5S2 and its molecular weight is 466.95. The purity is usually 95%.
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Scientific Research Applications

Chemical Interactions and Structural Analysis

The study of similar compounds, such as N-[5-(4-chlorophenyl)furan-2-ylmethyl]-4-methyl-N-(prop-2-ynyl)benzenesulfonamide, reveals insights into chemical interactions and structural properties. The crystal packing of these compounds is primarily governed by intermolecular C-H...O and C-H...π interactions, with additional C-H...Cl interactions contributing to structural variations. These findings suggest the importance of halogen atoms and heteroaromatic linkers in determining the structural configuration of such compounds, potentially applicable to the compound of interest (Bats, Frost, & Hashmi, 2001).

Solar Energy Conversion Efficiency

Research on phenothiazine derivatives, including those with furan and thiophene linkers, has demonstrated their application in dye-sensitized solar cells. These derivatives enhance solar energy-to-electricity conversion efficiency, underscoring the potential of such compounds in renewable energy technologies. A derivative featuring a furan conjugated linker achieved a significant improvement in conversion efficiency, suggesting that modifications to the chemical structure can lead to enhanced performance in solar applications (Se Hun Kim et al., 2011).

Catalytic Activity in Chemical Synthesis

Compounds with bisoxalamide structures, including N,N'-Bis(furan-2-ylmethyl)oxalamide, have shown to significantly enhance the catalytic activity in Cu-catalyzed coupling reactions. This highlights their potential role as bidentate ligands in promoting the N-arylation of anilines and cyclic secondary amines. The broad applicability of these compounds across various (hetero)aryl bromides and amines at relatively low temperatures and catalyst loadings points to their utility in synthesizing pharmaceutically important building blocks (Bhunia, Kumar, & Ma, 2017).

Antimicrobial Activity

The synthesis and characterization of compounds structurally related to the query compound, specifically 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes, have indicated their antimicrobial activity. This suggests potential applications in developing new antimicrobial agents, further emphasizing the relevance of incorporating furan and thiophene units into the molecular structure for bioactive properties (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).

properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-N'-[2-(furan-2-yl)-2-thiophen-2-ylsulfonylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O5S2/c21-15-7-5-14(6-8-15)9-10-22-19(24)20(25)23-13-17(16-3-1-11-28-16)30(26,27)18-4-2-12-29-18/h1-8,11-12,17H,9-10,13H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVIAEJASGVSZRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)C(=O)NCCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-chlorophenethyl)-N2-(2-(furan-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)oxalamide

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